molecular formula C14H14BrNO3S B2508776 N-(4-bromophenyl)-4-methoxy-3-methylbenzene-1-sulfonamide CAS No. 893669-63-1

N-(4-bromophenyl)-4-methoxy-3-methylbenzene-1-sulfonamide

Cat. No.: B2508776
CAS No.: 893669-63-1
M. Wt: 356.23
InChI Key: SIMFRCTUMYMKGZ-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-4-methoxy-3-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a bromophenyl group, a methoxy group, and a methyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-4-methoxy-3-methylbenzene-1-sulfonamide typically involves the reaction of 4-bromophenylamine with 4-methoxy-3-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can improve the efficiency and scalability of the production process.

Types of Reactions:

    Substitution Reactions: The bromine atom in the 4-bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The methoxy group can be oxidized to form a hydroxyl group, and the methyl group can be oxidized to form a carboxyl group.

    Hydrolysis: The sulfonamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

Major Products Formed:

  • Substituted derivatives of the original compound.
  • Hydroxylated or carboxylated products.
  • Sulfonic acids and amines from hydrolysis.

Scientific Research Applications

N-(4-bromophenyl)-4-methoxy-3-methylbenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-4-methoxy-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to the active site of enzymes and inhibit their activity. This mechanism is particularly relevant in the context of antimicrobial and anticancer research, where the compound can interfere with essential biological processes in pathogens or cancer cells .

Comparison with Similar Compounds

  • N-(4-bromophenyl)-4-methoxybenzenesulfonamide
  • N-(4-bromophenyl)-3-methylbenzenesulfonamide
  • N-(4-chlorophenyl)-4-methoxy-3-methylbenzenesulfonamide

Comparison: N-(4-bromophenyl)-4-methoxy-3-methylbenzene-1-sulfonamide is unique due to the presence of both a methoxy group and a methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. The bromine atom in the 4-bromophenyl group also contributes to its distinct properties, such as increased lipophilicity and potential for halogen bonding interactions .

Properties

IUPAC Name

N-(4-bromophenyl)-4-methoxy-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO3S/c1-10-9-13(7-8-14(10)19-2)20(17,18)16-12-5-3-11(15)4-6-12/h3-9,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMFRCTUMYMKGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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